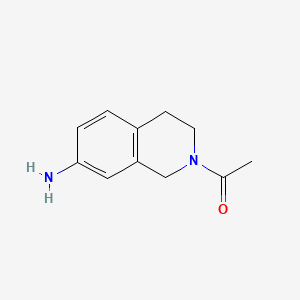
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Cat. No. B1281457
Key on ui cas rn:
81885-67-8
M. Wt: 190.24 g/mol
InChI Key: XWVFMJLNNGXNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04321254
Procedure details


A mixture of 2.5 g. (16.8 mmol) 7-amino-1,2,3,4-tetrahydroisoquinoline, 30 ml. ethyl acetate and 2 ml. isopropenyl acetate was refluxed for approximately 16 hours and was then concentrated to dryness at reduced pressure. The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether to afford 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline with a melting point of 98°-100° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][CH:3]=1.[C:12](OC(C)=C)(=[O:14])[CH3:13]>C(OCC)(=O)C>[C:12]([N:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH2:9]1)(=[O:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C2CCNCC2=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(=C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 2.5 g
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated to dryness at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CC2=CC(=CC=C2CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
